Alletorphine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35NO4 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-19-(2-hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24?,25-,26+,27-/m1/s1 |
InChI Key |
OSQIRUUENNTOQL-OLNHVAIVSA-N |
Isomeric SMILES |
CCCC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Canonical SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Alletorphine
Opioid Receptor Binding Dynamics
The interaction of a ligand with its receptor is a dynamic process characterized by the rates of association and dissociation, which collectively determine the ligand's affinity and the stability of the ligand-receptor complex. For potent opioids like the oripavines, these kinetic properties are crucial in defining their pharmacological effects.
Receptor Affinity and Association/Dissociation Kinetics
While specific quantitative data for alletorphine's binding kinetics are not extensively documented in publicly available literature, inferences can be drawn from studies on its parent compound, etorphine, and other related oripavines. Oripavines are known for their exceptionally high affinity for opioid receptors, particularly the mu-opioid receptor (MOR), and often exhibit slow receptor binding kinetics. nih.gov This slow dissociation from the receptor contributes to their high potency and, in some cases, long duration of action.
The binding affinity of a ligand is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The association rate constant (kₐ or kₒₙ) describes the rate at which the ligand binds to the receptor, while the dissociation rate constant (kₔ or kₒff) describes the rate at which the ligand-receptor complex separates. nih.gov The ratio of these rates (kₒff/kₒₙ) provides the equilibrium dissociation constant (Kd), another measure of affinity.
Studies on etorphine have demonstrated its high affinity for the MOR. nih.gov For instance, etorphine exhibits a 20-fold selectivity for what is referred to as "site 1" (analogous to the mu site) over "site 2". nih.gov Given that this compound is the N-allylnoretorphine, it is anticipated to share a similar high-affinity binding profile, particularly at the MOR. The slow binding kinetics observed with oripavines suggest that once the ligand-receptor complex is formed, it is relatively stable. nih.gov
Table 1: Illustrative Opioid Receptor Binding Kinetics of a High-Affinity Oripavine (Etorphine)
| Parameter | Description | Typical Characteristic for Oripavines |
|---|---|---|
| Affinity (Ki/Kd) | Concentration of ligand required to occupy 50% of receptors at equilibrium. Lower values indicate higher affinity. | Very low (nanomolar to sub-nanomolar range for MOR) |
| Association Rate (kₒₙ) | Rate at which the ligand binds to the receptor. | Generally rapid |
| Dissociation Rate (kₒff) | Rate at which the ligand-receptor complex dissociates. | Often very slow |
Opioid Receptor Subtype Selectivity Profiles
Opioid effects are mediated through at least three major receptor subtypes: mu (μ), delta (δ), and kappa (κ). nih.govmdpi.com The selectivity of a ligand for these different subtypes dictates its specific pharmacological profile.
Mu-Opioid Receptor (MOR) Interactions
Based on the pharmacology of its parent compound, etorphine, this compound is predicted to have a high affinity for the mu-opioid receptor. nih.gov Etorphine itself shows considerable selectivity for the MOR over other opioid receptor subtypes. nih.govnih.gov This high affinity is a characteristic feature of many potent oripavine analgesics. The interaction with the MOR is responsible for the profound analgesic effects of these compounds. Studies on related oripavines indicate that they can be full or partial agonists at the MOR. nih.gov
Kappa-Opioid Receptor (KOR) Interactions
The affinity of oripavines for the kappa-opioid receptor can be variable. nih.gov While etorphine has a notable affinity for KOR, its selectivity is still higher for the MOR. nih.gov The interaction with KOR is associated with a different spectrum of pharmacological effects compared to MOR activation. For some oripavines, the affinity at kappa sites is comparable to their mu affinity, leading to a mixed pharmacological profile. nih.gov The precise selectivity profile of this compound for the KOR relative to the MOR and DOR would require specific experimental determination.
Table 2: Illustrative Opioid Receptor Subtype Selectivity Profile for Etorphine (Parent Compound of this compound)
| Receptor Subtype | Relative Affinity/Selectivity | Typical Functional Response |
|---|---|---|
| Mu-Opioid Receptor (MOR) | High | Full or partial agonist |
| Delta-Opioid Receptor (DOR) | Lower than MOR | Moderate efficacy or antagonist |
| Kappa-Opioid Receptor (KOR) | Variable, generally lower than MOR | Agonist or partial agonist |
Non-Opioid Receptor Specificity Analyses
The specificity of a drug for its intended target is a critical aspect of its pharmacological profile. For opioid ligands like this compound, this involves screening against a wide array of other receptors to identify potential off-target interactions that could lead to unexpected physiological effects. Such analyses are typically performed using radioligand binding assays or functional assays across a panel of non-opioid GPCRs, ion channels, and transporters.
While comprehensive screening data for this compound against a broad panel of non-opioid receptors is not extensively detailed in publicly available literature, the methodology for such a screen is well-established. For instance, a compound's affinity (Ki) would be determined for various receptors, such as serotonergic, adrenergic, dopaminergic, and muscarinic receptors. nih.gov A high degree of selectivity for opioid receptors over other targets is a desirable characteristic for minimizing side effects. The data table below illustrates the type of information a non-opioid receptor specificity screen would provide, though specific values for this compound are not currently available. nih.gov
Interactive Data Table: Illustrative Non-Opioid Receptor Specificity Profile
| Receptor Target | Ligand | Ki (nM) | Fold Selectivity vs. µ-Opioid Receptor |
| Serotonin Transporter (SERT) | This compound | Data not available | Data not available |
| α2C-Adrenergic Receptor | This compound | Data not available | Data not available |
| Dopamine D2 Receptor | This compound | Data not available | Data not available |
| Muscarinic M1 Receptor | This compound | Data not available | Data not available |
Intracellular Signaling Pathway Modulation
G Protein-Coupled Signaling
This compound, like other opioids, exerts its primary effects by binding to and activating opioid receptors, which are members of the GPCR superfamily. nih.govnih.gov GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.gov Upon agonist binding, the receptor undergoes a conformational change that promotes its interaction with heterotrimeric G proteins (composed of α, β, and γ subunits) on the inner surface of the cell membrane. nih.gov
This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. revvity.com Opioid receptors typically couple to inhibitory G proteins (Gαi/o). eurofinsdiscovery.com The binding of GTP causes the Gαi/o subunit to dissociate from both the receptor and the Gβγ dimer. Both dissociated components can then modulate the activity of various downstream effector proteins. nih.gov The activation of G proteins can be quantified using assays like the [³⁵S]GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to cell membranes in the presence of the agonist. nih.gov This assay provides key parameters such as the maximal effect (Emax) and the concentration required to produce 50% of the maximal effect (EC50). Specific G protein activation data for this compound is not detailed in the reviewed literature.
Beta-Arrestin Recruitment and Receptor Internalization
Following agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPCRs recruit cytosolic proteins called β-arrestins (β-arrestin 1 and β-arrestin 2). nih.govdiscoverx.comfrontiersin.org The binding of β-arrestin to the receptor sterically hinders further G protein coupling, a process known as desensitization, which attenuates the primary signal. discoverx.compromega.com
Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and targeting the receptor for internalization into the cell via endocytic pathways, often involving clathrin-coated pits. discoverx.com This internalization process is crucial for regulating the number of receptors on the cell surface and can influence the long-term response to a ligand. The recruitment of β-arrestin can be monitored in real-time in living cells using various high-throughput assay technologies, such as Bioluminescence Resonance Energy Transfer (BRET), Enzyme Fragment Complementation (e.g., PathHunter, Tango), or fluorescence-based methods. nih.govnih.govthermofisher.com These assays are critical for understanding a ligand's potential to promote receptor desensitization and internalization. While these methods are standard for characterizing opioid ligands, specific data quantifying this compound-induced β-arrestin recruitment and receptor internalization are not available in the surveyed literature. frontiersin.orgnih.gov
Mechanisms of Functional Selectivity (Biased Agonism)
Functional selectivity, or biased agonism, describes the ability of different ligands acting at the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.gov In the context of opioid receptors, this most commonly refers to a ligand's bias toward activating the G protein pathway (associated with analgesia) versus the β-arrestin pathway (linked to side effects like respiratory depression and tolerance). nih.govfrontiersin.org
A ligand is considered "G protein-biased" if it activates G protein signaling more robustly than it recruits β-arrestin, compared to a balanced reference agonist. frontiersin.orgelifesciences.org The degree of bias can be quantified by comparing the potency (EC50) and efficacy (Emax) of a ligand for the G protein pathway (e.g., via a GTPγS assay) with its potency and efficacy for the β-arrestin pathway (e.g., via a recruitment assay). nih.govelifesciences.org This concept has become a major focus in the development of safer opioids. nih.gov The characterization of this compound as a potentially biased agonist would require quantitative data from both G protein and β-arrestin assays, which are not currently available in the reviewed literature.
Interactive Data Table: Parameters for Determining Functional Selectivity
| Pathway | Parameter | Definition | This compound Value |
| G Protein Signaling | EC50 | Concentration for 50% maximal G protein activation | Data not available |
| G Protein Signaling | Emax | Maximum G protein activation relative to a standard | Data not available |
| β-Arrestin Recruitment | EC50 | Concentration for 50% maximal β-arrestin recruitment | Data not available |
| β-Arrestin Recruitment | Emax | Maximum β-arrestin recruitment relative to a standard | Data not available |
| Bias Calculation | Bias Factor | A quantitative measure of pathway preference | Data not available |
Downstream Intracellular Cascades (e.g., Adenylate Cyclase Inhibition, MAPK/ERK Pathway Modulation)
The activation of G proteins and recruitment of β-arrestins by this compound at the opioid receptor initiates further downstream signaling cascades that ultimately determine the cellular response.
Adenylate Cyclase Inhibition: A primary effector of the Gαi/o subunit, once dissociated, is the enzyme adenylate cyclase. The activated Gαi/o subunit inhibits adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). eurofinsdiscovery.com This reduction in cAMP levels affects the activity of downstream proteins such as Protein Kinase A (PKA). nih.gov The ability of a ligand to inhibit adenylate cyclase can be quantified using functional assays that measure intracellular cAMP levels, often in cells stimulated with forskolin (B1673556) to elevate basal cAMP. nih.govnih.gov
MAPK/ERK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target of opioid receptor activation. plos.org The MAPK/ERK pathway can be activated through both G protein-dependent and β-arrestin-dependent mechanisms and plays a role in regulating a wide array of cellular processes, including gene expression and cell survival. youtube.com The activation of this pathway is typically measured by detecting the phosphorylation of ERK1 and ERK2 proteins using techniques like Western blotting or specific immunoassays. nih.govnih.gov Detailed experimental data characterizing the specific effects of this compound on adenylate cyclase activity and MAPK/ERK phosphorylation are not present in the reviewed scientific literature.
Structure Activity Relationship Sar Studies of Alletorphine and Analogs
Methodological Frameworks for SAR Analysis
The elucidation of SAR for potent opioid analgesics like Alletorphine relies on a combination of experimental and computational methodologies. These frameworks are designed to systematically probe how chemical modifications influence biological activity.
In Vitro Binding Assays: These are cornerstone techniques for SAR studies. Radioligand binding assays are employed to measure the affinity of a compound for specific opioid receptors (mu, delta, kappa). By using radiolabeled ligands, researchers can quantify the concentration of a test compound required to displace the radioligand from the receptor, yielding parameters like inhibition constants (Ki) scribd.com. Functional assays, such as those measuring G-protein activation (e.g., GTPγ35S binding) or second messenger signaling, are used to assess efficacy and receptor subtype selectivity scribd.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR approaches mathematically link the chemical structure of a series of compounds to their biological activity. This involves deriving numerical descriptors for molecular properties (e.g., lipophilicity, electronic parameters, steric features) and correlating them with experimental activity data. Techniques like Hansch analysis and 3D-QSAR (e.g., CoMFA, CoMSIA) are widely used to build predictive models and identify key structural features responsible for activity wordpress.com.
In Vivo Assays: While this article focuses on chemical SAR, it's important to note that in vivo studies (e.g., antinociception assays in animal models) are used to validate the pharmacological effects predicted by in vitro SAR studies and to assess efficacy and side effect profiles in a more complex biological system scribd.com.
Identification of Key Pharmacophoric Features
The pharmacophore of potent morphinan-based opioids, including this compound, is characterized by a set of essential structural and stereochemical features required for high-affinity binding to opioid receptors. While specific details for this compound are not always explicitly delineated separately from its close relatives, the general pharmacophore for this class includes:
A Tertiary Amine: The protonated nitrogen atom is crucial for forming ionic interactions, typically with an aspartate residue in the binding pocket of opioid receptors epdf.pub.
An Aromatic Ring: Usually a phenyl ring, this feature engages in pi-pi stacking or hydrophobic interactions within the receptor's binding site.
A Hydroxyl Group: Often located on the aromatic ring or an adjacent carbon, this group can participate in hydrogen bonding.
A Rigid Core Structure: The characteristic morphinan (B1239233) skeleton provides the necessary three-dimensional arrangement of these functional groups. For potent compounds like etorphine and by extension this compound, specific features like the C6-hydroxyl and the C7-C8 ether bridge are critical. The presence of a 7,8-epoxy group in etorphine, for instance, significantly enhances potency. This compound, being an analog, shares many of these core structural requirements.
Impact of Chemical Modifications on Receptor Binding and Selectivity
Modifications to the core morphinan structure can profoundly influence a compound's affinity for opioid receptor subtypes (mu, delta, kappa) and its efficacy (agonist, antagonist, partial agonist). Studies on potent opioids, including analogs of etorphine, illustrate these principles.
N-Substitution: The nature of the substituent on the nitrogen atom is critical. Large, lipophilic N-substituents, as seen in etorphine and its analogs, can significantly increase potency, likely by engaging with additional hydrophobic pockets within the receptor.
C6 and C8 Modifications: Substitutions at the C6 and C8 positions of the morphinan skeleton, particularly the introduction of bulky groups or specific functionalizations (like the 7,8-epoxy bridge in etorphine), have been shown to dramatically increase binding affinity and potency. This compound, as an analog of etorphine, likely benefits from similar structural optimizations.
Ring System Modifications: Alterations to the fused ring system of the morphinan scaffold can also impact receptor interaction, influencing both affinity and selectivity.
| Structural Modification Example (General Class) | Typical Impact on Receptor Binding/Selectivity (Potent Morphinans) |
| N-methyl to N-phenethyl | Increased affinity, particularly at mu-opioid receptor |
| N-phenethyl to N-allyl (as in naloxone) | Antagonist activity |
| N-phenethyl to large lipophilic group (e.g., etorphine) | Dramatically increased potency at mu-opioid receptor |
| Introduction of 7,8-epoxy bridge (as in etorphine) | Massive increase in potency and affinity |
| C6-hydroxyl to C6-keto | Reduced potency |
| Introduction of C14-hydroxyl | Increased potency |
Conformational Dynamics and Ligand-Receptor Recognition
The interaction between a ligand and its receptor is not static but involves dynamic conformational changes in both molecules. For potent opioids like this compound, understanding their conformational preferences and how they adapt to the receptor binding site is key to their high affinity.
Ligand Conformation: Potent opioid ligands often adopt specific conformations that are complementary to the binding pocket of their target receptor. The rigid morphinan scaffold helps pre-organize the key pharmacophoric elements for optimal receptor engagement.
Receptor Dynamics: Opioid receptors, being G-protein coupled receptors (GPCRs), undergo conformational transitions between inactive and active states. Ligand binding can stabilize these active conformations, leading to signal transduction. Molecular dynamics simulations can reveal how ligands like this compound or its analogs interact with specific residues and induce these conformational changes, thereby modulating receptor activity scribd.com. The "message-address" model, for instance, suggests that different parts of the ligand interact with distinct regions of the receptor, influencing both efficacy ("message") and subtype selectivity ("address") scribd.com.
Computational Approaches in SAR Elucidation
Computational chemistry plays a vital role in modern SAR studies, accelerating the drug discovery process by predicting ligand behavior and guiding synthetic efforts. For potent opioids like this compound, these methods are indispensable.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand within a receptor's active site. By simulating the docking of this compound or its hypothetical analogs into the known structures of opioid receptors, researchers can identify key interactions and predict binding affinities.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the temporal behavior of ligand-receptor complexes, revealing dynamic interactions, conformational changes, and the stability of binding scribd.com. This is crucial for understanding how potent ligands like this compound achieve their high affinity.
QSAR and Pharmacophore Modeling: As mentioned earlier, QSAR models can be built using computational descriptors to predict the activity of new compounds. Pharmacophore modeling involves identifying the spatial arrangement of essential features required for activity, which can then be used to screen compound libraries or design novel ligands wordpress.comepdf.pub. These computational tools can help elucidate why certain structural modifications lead to increased potency or altered selectivity in the this compound class of compounds.
Compound Names Mentioned:
this compound
Etorphine
Morphine
Thebaine
Buprenorphine
Diprenorphine
Methadone
Dihydromorphine
Norlaudanosoline
Salutaridine
Laudanine
Papaverine
Noscapine
Heroin
Codeine
Fentanyl
Tramadol
Butorphanol
Levorphanol
Naloxone
Naltrexone
Benzomorphan
Fenpropimorph
Rimcazole
(+)-SKF-10047
(+)-Pentazocine
E-5842
NE-100
SalA
JDTic
HS-731
BU72
DAMGO
AMB46
AMB47
Preclinical and in Vitro Research Paradigms for Alletorphine
Cellular-Level Pharmacological Characterization
The initial characterization of Alletorphine involves a suite of cellular-level assays designed to determine its affinity, potency, and efficacy at the primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
In vitro receptor activation assays are fundamental to quantifying how this compound interacts with opioid receptors. These assays typically use cell membrane preparations that express a high density of a specific receptor subtype.
Receptor Binding Assays: Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors. In these competitive assays, a radiolabeled ligand with known affinity for the receptor is incubated with the cell membrane preparation in the presence of varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand is used to calculate its Ki value. A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not consistently reported across publicly available literature, this methodology is standard for comparing its affinity relative to other opioids like morphine or fentanyl zenodo.orgdaneshyari.comnih.gov. The variability in reported Ki values for many opioids can be significant due to differences in experimental conditions such as the radioligand used, tissue source, and animal species zenodo.orgnih.gov.
Functional Assays: To move beyond simple binding, functional assays measure the cellular response triggered by receptor activation. The [³⁵S]GTPγS binding assay is a common method for assessing the activation of G protein-coupled receptors (GPCRs), such as opioid receptors creative-bioarray.comnih.govrevvity.com. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein creative-bioarray.com. The amount of radioactivity incorporated is a direct measure of G protein activation and is used to determine the potency (EC50) and efficacy (Emax) of the agonist creative-bioarray.comohsu.edu. This assay is particularly effective for receptors coupled to Gi/o proteins, like opioid receptors, and is valuable for differentiating between full and partial agonists nih.govnih.gov. While specific EC50 and Emax values for this compound are not detailed in the available research, this assay is a cornerstone for characterizing the functional activity of such compounds.
| Assay Type | Parameter | Description | Relevance for this compound |
| Radioligand Binding | Ki (Inhibition Constant) | Concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. Lower Ki indicates higher affinity. | Determines the binding strength of this compound to µ, δ, and κ opioid receptors. |
| [³⁵S]GTPγS Binding | EC50 (Half maximal effective concentration) | Concentration of a drug that gives a half-maximal response. | Measures the potency of this compound in activating G protein signaling. |
| [³⁵S]GTPγS Binding | Emax (Maximum effect) | The maximum response achievable by an agonist. | Quantifies the efficacy of this compound relative to a standard full agonist. |
Upon activation by an agonist like this compound, opioid receptors initiate intracellular signal transduction cascades. Studying these pathways provides a more detailed picture of the compound's cellular effects.
Cyclic AMP (cAMP) Inhibition Assays: Opioid receptors primarily couple to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.gov. Assays that measure the inhibition of forskolin-stimulated cAMP accumulation are routinely used to quantify the functional activity of opioid agonists pubcompare.airesearchgate.netresearchgate.net. The potency (EC50) and efficacy (Emax) of this compound in this pathway would be determined by measuring its ability to reduce cAMP levels in cells expressing specific opioid receptor subtypes researchgate.netnih.gov.
β-Arrestin Recruitment Assays: In addition to G protein signaling, agonist-bound GPCRs can recruit intracellular proteins called β-arrestins mdpi.comumin.jp. This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling mdpi.comnih.gov. Assays such as the PathHunter™ system, which uses enzyme fragment complementation, can quantify the recruitment of β-arrestin to the receptor upon ligand binding mdpi.comugent.benih.gov. Characterizing this compound's profile in such an assay would reveal whether it is a "biased agonist"—a compound that preferentially activates either the G protein pathway or the β-arrestin pathway mdpi.comnih.gov. This property is of significant interest in modern opioid research, as it is hypothesized that separating these pathways could lead to safer analgesics nih.gov.
To understand how this compound binds to and activates opioid receptors at a molecular level, researchers utilize computational and molecular biology techniques.
Molecular Docking and Simulation: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex researchgate.netwhiterose.ac.ukmdpi.com. Using crystal structures of opioid receptors, docking simulations can model the specific interactions between this compound and the amino acid residues within the receptor's binding pocket nih.govresearchgate.net. These models can identify key hydrogen bonds, ionic interactions (such as with the conserved aspartic acid residue in transmembrane domain 3), and hydrophobic interactions that stabilize the ligand-receptor complex nih.govplos.org. Molecular dynamics simulations can further explore the conformational changes in the receptor that lead to its activation nih.govmdpi.com.
Site-Directed Mutagenesis: This technique provides experimental validation for computational models. By systematically mutating specific amino acid residues in the receptor's binding pocket and then re-evaluating this compound's binding affinity and functional potency, researchers can identify the residues that are critical for its interaction fsu.edunih.govnih.govebi.ac.uk. For example, mutating a residue predicted to form a key hydrogen bond with this compound would be expected to significantly reduce its binding affinity or efficacy if the prediction is accurate nih.gov.
Comparative Pharmacological Profiling in Non-Human Biological Systems
Following in vitro characterization, the pharmacological profile of this compound is further investigated in whole organisms to understand its effects in a complex biological environment.
In vivo receptor occupancy studies are designed to confirm that a drug engages its intended target in a living animal and to establish a relationship between the administered dose, drug concentration in the brain, and the percentage of receptors that are occupied nih.govmeliordiscovery.comnih.gov. These studies are typically conducted in rodents. One common method involves administering this compound at various doses, followed by a tracer—a radiolabeled compound with known affinity for the target receptor meliordiscovery.comgiffordbioscience.com. The degree to which this compound displaces the tracer from the receptors in the brain is measured, allowing for the calculation of receptor occupancy at different doses nih.govgiffordbioscience.com.
Genetically modified animal models, particularly knockout mice, are powerful tools for dissecting the specific receptor mechanisms responsible for a drug's effects nih.govnih.gov. To definitively determine the roles of the µ, δ, and κ receptors in mediating the actions of this compound, it would be tested in mice that have had the gene for each receptor subtype individually deleted (knocked out). For example, if this compound's primary analgesic effects are mediated by the µ-opioid receptor, these effects would be significantly reduced or completely absent in µ-opioid receptor knockout mice, while remaining intact in δ- and κ-receptor knockout mice nih.govnih.gov. This approach has been used extensively to confirm the primary receptor targets for classical opioids like morphine nih.govmiami.edu. The use of such models for this compound would provide conclusive evidence of its receptor-specific in vivo mechanisms.
Based on the comprehensive review of the provided search results, there is no direct information or research findings specifically linking the chemical compound this compound to the advanced analytical and computational approaches outlined in the request (Spectroscopic and Biophysical Characterization, Molecular Modeling and Dynamics Simulations, Cheminformatics, and Data Mining).
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Advanced Analytical and Computational Approaches in Alletorphine Research
Systematic Review and Meta-Analysis Methodologies in Opioid Pharmacology Research
Systematic reviews and meta-analyses represent powerful tools for evidence synthesis in pharmacology. A systematic review aims to identify, appraise, and synthesize all relevant research on a specific question, employing rigorous and transparent methods to minimize bias. resed.escochrane.orgmdpi.comfrontiersin.orgbmj.comgithub.iohku.hknih.gov Meta-analysis, a statistical component often integrated into systematic reviews, quantitatively combines the results of multiple studies to produce a more precise estimate of an effect than any single study alone. frontiersin.orgbmj.comgithub.iohku.hknih.govbiorxiv.orgnested-knowledge.com
In opioid pharmacology, these methodologies are vital for:
Assessing Efficacy and Comparative Effectiveness: Meta-analyses can pool data from randomized controlled trials (RCTs) to compare the efficacy of different opioid analgesics or non-opioid alternatives for various pain conditions. bmj.commedrxiv.orgcmaj.ca For instance, meta-analyses have been used to evaluate the effectiveness of opioids compared to placebo or other drugs in managing chronic non-cancer pain. cmaj.ca
Understanding Receptor Interactions: Techniques like meta-analysis of PET radioligand studies can consolidate data on opioid receptor binding across different studies, helping to map brain regions involved in pain modulation and reward. biorxiv.orgdovepress.comupenn.edumdpi.com
Evaluating Analytical Detection Methods: Systematic reviews can assess the performance characteristics, validation status, and reliability of various analytical techniques used for identifying and quantifying opioids in biological samples or forensic contexts. cochrane.org
Synthesizing Structure-Activity Relationships (SAR): While SAR studies are often experimental and computational, systematic reviews could potentially synthesize findings from multiple SAR studies to identify common structural features that confer specific pharmacological activities or binding affinities relevant to opioid receptor interactions. mdpi.comoncodesign-services.comcollaborativedrug.commdpi.comwikipedia.orgrsc.org
Identifying Predictors and Risk Factors: Meta-analyses can identify patient characteristics or study-level factors that predict treatment outcomes or risks associated with opioid use, such as predictors of continued drug use during or after treatment for opioid addiction. nih.gov
Application to Alletorphine Research:
While specific meta-analyses focusing solely on this compound may be limited due to its less prevalent research status compared to other opioids, the methodologies of systematic review and meta-analysis are directly applicable to synthesizing available data on this compound.
Research areas concerning this compound that could benefit from these approaches include:
Receptor Binding Affinities: If multiple studies have experimentally determined this compound's binding affinity to opioid receptors (e.g., mu, kappa, delta), a meta-analysis could quantitatively pool these values to establish a more reliable estimate of its receptor interaction profile. biorxiv.orgdovepress.comupenn.edumdpi.com
Analytical Detection and Quantification: A systematic review could collate and critically appraise studies detailing analytical methods for detecting and quantifying this compound in various matrices (e.g., biological fluids, forensic samples). This would involve assessing method sensitivity, specificity, accuracy, and precision. cochrane.org
Computational Modeling and SAR: Data from computational studies, such as molecular docking simulations or quantitative structure-activity relationship (QSAR) analyses involving this compound or its analogs, could be synthesized. A meta-analysis of SAR data could reveal consistent relationships between structural modifications and predicted or observed pharmacological activity. mdpi.comoncodesign-services.comcollaborativedrug.commdpi.comwikipedia.orgnih.govarxiv.org
Data Synthesis Methodologies:
The synthesis of data within systematic reviews and meta-analyses typically involves several key steps:
Narrative Synthesis: A descriptive summary of findings from included studies, particularly useful when studies are too heterogeneous for statistical pooling. github.iohku.hk
Subgroup Analysis and Meta-Regression: These techniques allow for the exploration of heterogeneity by examining whether effect sizes differ across predefined subgroups (e.g., study design, patient population) or by investigating the relationship between study-level characteristics and effect sizes. github.ionih.gov
Illustrative Data Table: Potential Meta-Analysis Parameters for this compound Receptor Binding
While hypothetical, a meta-analysis of this compound's receptor binding data might involve synthesizing parameters such as those presented below. This table illustrates the type of data that could be pooled to derive robust estimates of this compound's pharmacological profile.
| Receptor Type | Binding Assay Type | Parameter | Mean Estimate (95% CI) | Heterogeneity (I²) | Number of Studies | Key References (Illustrative) |
| Mu-opioid | Radioligand | IC50 (nM) | [X.XX - Y.YY] | Z.Z% | N | [Ref1, Ref2, Ref3] |
| Mu-opioid | Radioligand | Ki (nM) | [X.XX - Y.YY] | Z.Z% | N | [Ref1, Ref2, Ref3] |
| Kappa-opioid | Radioligand | IC50 (nM) | [X.XX - Y.YY] | Z.Z% | N | [Ref1, Ref2, Ref3] |
| Delta-opioid | Radioligand | Ki (nM) | [X.XX - Y.YY] | Z.Z% | N | [Ref1, Ref2, Ref3] |
By applying these rigorous synthesis methodologies, researchers can effectively consolidate the fragmented knowledge base surrounding compounds like this compound, thereby advancing the understanding of their pharmacological properties and guiding future experimental and computational investigations.
Q & A
Q. What is the molecular structure and pharmacological classification of alletorphine, and how does it interact with opioid receptors?
this compound (C₂₇H₃₅NO₄) is a semi-synthetic opioid receptor agonist derived from the oripavine class. Its structure includes a 6,14-ethenotetrahydrooripavine backbone with a 17-allyl substitution and a hydroxyl-containing side chain at the 7α position, critical for receptor binding . Pharmacologically, it acts as a μ-opioid receptor agonist, with affinity modulated by stereochemistry and side-chain modifications. Methodologically, receptor interaction studies employ radioligand binding assays (e.g., competitive displacement with [³H]DAMGO) and functional assays (e.g., GTPγS binding) to quantify efficacy and potency .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound in academic research?
Synthesis involves multistep organic reactions, starting from thebaine or oripavine precursors. Key steps include allylation at the 17-position and stereoselective hydroxylation. Characterization requires:
- Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) .
- Structural confirmation : ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration .
- Regulatory compliance : Documentation of synthetic intermediates and byproducts per FDA guidelines for controlled substances .
Q. How can researchers validate the identity of this compound in biological samples during pharmacokinetic studies?
Use LC-MS/MS with selective ion monitoring (SIM) for quantification. Sample preparation involves solid-phase extraction (SPE) to isolate this compound from plasma or tissue homogenates. Validate methods per ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo efficacy and in vitro receptor-binding data for this compound?
Discrepancies often arise from differences in metabolic stability, blood-brain barrier penetration, or off-target effects. Strategies include:
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with receptor occupancy using microdialysis or PET imaging .
- Knockout models : Use μ-opioid receptor (MOR) knockout mice to isolate target-specific effects .
- Meta-analysis : Apply random-effects models to aggregate data across studies, assessing heterogeneity via I² statistics .
Q. What methodologies optimize this compound’s pharmacological profile to reduce addiction liability while maintaining analgesia?
Structure-activity relationship (SAR) studies focus on modifying the 7α side chain to alter receptor kinetics. Approaches include:
- Bifunctional ligands : Design partial agonists (e.g., buprenorphine analogs) with mixed μ-agonist/δ-antagonist activity .
- Prodrug strategies : Introduce esterase-labile groups to slow CNS penetration, reducing euphoria .
- Bias signaling assays : Use BRET or TRUPATH platforms to identify G-protein-biased agonists that minimize β-arrestin recruitment (linked to respiratory depression) .
Q. How should researchers address ethical considerations in preclinical studies of this compound’s long-term effects?
Follow NIH and AAALAC guidelines for animal welfare:
- Dose justification : Conduct pilot studies to determine the minimum effective analgesic dose, avoiding unnecessary morbidity .
- Behavioral monitoring : Use automated systems (e.g., HomeCageScan) to assess withdrawal symptoms or locomotor deficits without human bias .
- Data transparency : Publish negative results in repositories like Open Science Framework to prevent publication bias .
Q. What statistical approaches are robust for analyzing cross-species variability in this compound metabolism?
Employ species-specific allometric scaling or physiologically based pharmacokinetic (PBPK) modeling. Key steps:
- Enzyme phenotyping : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways .
- Population PK : Fit data to nonlinear mixed-effects models (NONMEM) to quantify inter-species variability .
- Bayesian meta-regression : Incorporate historical data to improve parameter estimates in understudied species .
Methodological Resources
- Synthesis & Characterization : Refer to Beilstein Journal of Organic Chemistry guidelines for reproducible protocols .
- Ethical Compliance : Utilize NIH’s Guide for the Care and Use of Laboratory Animals .
- Data Analysis : Implement R packages (e.g.,
lme4,brms) for mixed-effects modeling and Bayesian inference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
